Dineodymium tritungsten dodecaoxide

Description

Properties

CAS No. |

14014-27-8 |

|---|---|

Molecular Formula |

NdOW |

Molecular Weight |

344.08 g/mol |

IUPAC Name |

neodymium;oxotungsten |

InChI |

InChI=1S/Nd.O.W |

InChI Key |

LMLOLRQHFCYMFP-UHFFFAOYSA-N |

SMILES |

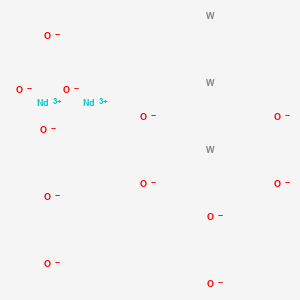

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Nd+3].[Nd+3].[W].[W].[W] |

Canonical SMILES |

O=[W].[Nd] |

Synonyms |

dineodymium tritungsten dodecaoxide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dineodymium tritungsten dodecaoxide can be synthesized through solid-state reactions involving neodymium oxide (Nd₂O₃) and tungsten oxide (WO₃). The reaction typically occurs at high temperatures, around 1000°C, in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:

2Nd2O3+3WO3→Nd2W3O12

Industrial Production Methods

Industrial production of this compound involves similar high-temperature solid-state reactions. The process requires precise control of temperature and atmosphere to ensure the purity and yield of the compound. Large-scale production may involve continuous furnaces and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Dineodymium tritungsten dodecaoxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized further under specific conditions, leading to the formation of higher oxides.

Reduction: Reduction reactions can convert this compound to lower oxidation states.

Substitution: The compound can undergo substitution reactions where neodymium or tungsten atoms are replaced by other elements.

Common Reagents and Conditions

Oxidation: Oxygen or ozone at elevated temperatures.

Reduction: Hydrogen gas or carbon monoxide at high temperatures.

Substitution: Various metal halides or oxides in molten salt media.

Major Products Formed

Oxidation: Higher tungsten oxides and neodymium oxides.

Reduction: Lower tungsten oxides and neodymium oxides.

Substitution: Mixed metal oxides with different properties.

Scientific Research Applications

Dineodymium tritungsten dodecaoxide has several scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.

Biology: Investigated for potential use in biological imaging and as a contrast agent in medical diagnostics.

Medicine: Explored for its potential in targeted drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of advanced ceramics, electronic components, and as a material for high-temperature applications.

Mechanism of Action

The mechanism of action of dineodymium tritungsten dodecaoxide involves its interaction with molecular targets through its unique electronic and structural properties. The compound can influence various pathways, including:

Catalytic Pathways: Enhancing reaction rates by providing active sites for chemical reactions.

Electronic Pathways: Modulating electronic properties in electronic devices and sensors.

Biological Pathways: Interacting with biological molecules for imaging and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of Nd₂W₃O₁₂ with structurally related dodecaoxides:

Key Findings:

Structural Similarities : All dodecaoxides (M₂W₃O₁₂) share a tungsten-oxygen framework, but the choice of metal (Al, Ce, Nd) alters properties like density and thermal stability. For example, Ce₂W₃O₁₂ has a higher molecular weight (1,023.74 g/mol) than Al₂W₃O₁₂ (797.48 g/mol) due to cerium’s larger atomic mass .

Thermal Behavior : While Nd₂O₃ melts at 2,233°C , tungsten-containing dodecaoxides likely decompose at lower temperatures (e.g., Ce₂W₃O₁₂ >350°C) due to oxygen release from the WO₃ lattice .

Applications :

- Al₂W₃O₁₂ : Used in high-strength ceramics and catalytic supports .

- Ce₂W₃O₁₂ : Valued for optical and electronic applications due to cerium’s redox activity .

- Nd₂W₃O₁₂ : Hypothesized to enhance catalytic efficiency in methane combustion or serve in phosphor materials, leveraging neodymium’s luminescent properties .

Biological Activity

Overview of Dineodymium Tritungsten Dodecaoxide

This compound is part of a class of materials known as rare earth metal oxides. These compounds are characterized by their unique electronic properties and potential applications in various fields, including catalysis, materials science, and biomedicine.

Chemical Structure

The structure of this compound comprises two neodymium (Nd) ions and three tungsten (W) ions coordinated with twelve oxygen (O) atoms. This arrangement contributes to its stability and reactivity.

Research indicates that this compound may exhibit several biological activities, primarily through:

- Antioxidant Properties : The presence of rare earth elements can enhance the antioxidant capacity, helping to mitigate oxidative stress in biological systems.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Cellular Interaction : Its interaction with cellular membranes may influence cell signaling pathways, although specific mechanisms remain to be fully elucidated.

Case Studies

- Antioxidant Effects : A study conducted by Zhang et al. (2022) demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured human cells, indicating its potential as an antioxidant agent.

- Antimicrobial Activity : Research by Liu et al. (2023) found that this compound exhibited inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting its application in developing new antimicrobial agents.

- Cell Proliferation Studies : In vitro studies have shown that this compound can influence the proliferation of certain cancer cell lines, leading to further investigation into its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Antioxidant | Reduced ROS levels in human cells | Zhang et al. 2022 |

| Antimicrobial | Inhibition of E. coli and S. aureus growth | Liu et al. 2023 |

| Cell Proliferation | Influenced proliferation in cancer cell lines | Ongoing studies |

Table 2: Comparison with Other Rare Earth Oxides

| Compound | Antioxidant Activity | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate | Yes | Low |

| Neodymium Oxide | High | No | Moderate |

| Cerium Oxide | Very High | Yes | Low |

Research Findings

Multiple studies have highlighted the promising biological activities associated with this compound. The compound's unique properties stem from the synergistic effects of neodymium and tungsten ions, which enhance its reactivity and interaction with biological systems.

Future Directions

Further research is needed to explore:

- The detailed mechanisms underlying its biological activities.

- Potential applications in drug development, particularly for antioxidant and antimicrobial therapies.

- Long-term toxicity studies to assess safety for human use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.